![molecular formula C10H16N2O6S3 B194972 (S)-4-ヒドロキシ-2-(3-メトキシプロピル)-3,4-ジヒドロ-2H-チエノ[3,2-e][1,2]チアジン-6-スルホンアミド 1,1-ジオキシド CAS No. 154127-42-1](/img/structure/B194972.png)
(S)-4-ヒドロキシ-2-(3-メトキシプロピル)-3,4-ジヒドロ-2H-チエノ[3,2-e][1,2]チアジン-6-スルホンアミド 1,1-ジオキシド
説明
(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide: is a complex organic compound with a molecular formula of C10H16N2O6S3 and a molecular weight of 356.44 g/mol [_{{{CITATION{{{_2{(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e]1,2 ....
科学的研究の応用
Biological Activities
Research indicates that (S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against certain bacteria and fungi, making it a candidate for developing new antibiotics.
- Anticancer Activity : Preliminary research suggests potential anticancer properties due to its ability to inhibit cell proliferation in various cancer cell lines.
- Neuroprotective Effects : There is emerging evidence indicating that the compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
Potential Therapeutic Uses
Given its biological activities, (S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide has several potential therapeutic applications:
- Antibiotic Development : Its antimicrobial properties could lead to the development of new antibiotics that target resistant strains of bacteria.
- Cancer Treatment : The anticancer activity opens avenues for further investigation into its use as an adjunct therapy in oncology.
- Neurological Disorders : The neuroprotective properties suggest potential applications in treating conditions like Alzheimer's disease or Parkinson's disease.
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, (S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide was tested against various pathogenic strains. Results indicated significant inhibition of growth in Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Case Study 2: Cancer Cell Proliferation
A laboratory study assessed the effects of this compound on human cancer cell lines. The results showed a dose-dependent decrease in cell viability and proliferation rates in breast and lung cancer cells. Further mechanistic studies are warranted to elucidate the underlying pathways involved.
Case Study 3: Neuroprotection
Research investigating the neuroprotective effects revealed that the compound could reduce oxidative stress markers in neuronal cell cultures. This suggests its potential utility in protecting against neurodegeneration .
作用機序
Target of Action
The primary target of this compound, also known as Brinzolamide, is carbonic anhydrase II (CA-II) . CA-II is an enzyme that plays a crucial role in regulating fluid secretion into the anterior chamber of the eye .
Mode of Action
Brinzolamide is a highly specific, non-competitive, reversible inhibitor of CA-II . By inhibiting CA-II, it reduces the production of bicarbonate ions from carbon dioxide, which in turn reduces fluid secretion into the eye’s anterior chamber and decreases intraocular pressure .
Biochemical Pathways
The inhibition of CA-II disrupts the conversion of carbon dioxide and water into bicarbonate and protons. This disruption leads to a decrease in bicarbonate ion concentration, which is necessary for the formation of aqueous humor, the fluid in the anterior chamber of the eye. As a result, the production of aqueous humor is reduced, leading to a decrease in intraocular pressure .
Pharmacokinetics
It is known that brinzolamide has a higher lipophilicity compared to other carbonic anhydrase inhibitors, which facilitates its diffusion across the blood-retinal barrier . More detailed pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME) properties, are needed to fully understand the bioavailability of Brinzolamide.
Result of Action
The primary result of Brinzolamide’s action is the reduction of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . This is achieved by decreasing the production of aqueous humor, thus reducing the pressure within the eye.
生化学分析
Biochemical Properties
This compound plays a significant role in biochemical reactions by inhibiting carbonic anhydrase II (CAII) and CAIV . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst . The inhibition of these enzymes by (S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide leads to a decrease in intraocular pressure, which is beneficial in the treatment of glaucoma and ocular hypertension .
Cellular Effects
The compound exerts its effects on various types of cells, primarily those in the eye. It influences cell function by reducing intraocular pressure . This is achieved by inhibiting the action of carbonic anhydrase enzymes, which play a crucial role in the production of aqueous humor in the eye . By inhibiting these enzymes, the production of aqueous humor is reduced, leading to a decrease in intraocular pressure .
Molecular Mechanism
The molecular mechanism of action of (S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide involves the inhibition of carbonic anhydrase enzymes . The compound binds to these enzymes, preventing them from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition reduces the production of aqueous humor, thereby reducing intraocular pressure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. It has been found to be stable, with no significant degradation observed over time . Long-term effects on cellular function, observed in in vitro or in vivo studies, include a sustained reduction in intraocular pressure .
Dosage Effects in Animal Models
In animal models, the effects of (S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide vary with different dosages . At lower doses, the compound effectively reduces intraocular pressure . At high doses, adverse effects may occur .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its role as a carbonic anhydrase inhibitor . It interacts with these enzymes, leading to a decrease in the production of bicarbonate and protons from carbon dioxide .
Transport and Distribution
The compound is transported and distributed within cells and tissues primarily through diffusion . Its lipophilic nature facilitates its diffusion across the blood-retinal barrier .
Subcellular Localization
The subcellular localization of (S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide is primarily in the cytoplasm of cells, where carbonic anhydrase enzymes are located .
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through multiple synthetic routes, often involving multi-step organic reactions. One common method involves the reaction of thiophene derivatives with appropriate reagents under controlled conditions to introduce the desired functional groups[_{{{CITATION{{{_2{(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e]1,2 ....
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical synthesis using reactors and controlled environments to ensure purity and yield. Advanced techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions [_{{{CITATION{{{_2{(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e]1,2 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
Reduction: Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH3) are often used.
Major Products Formed:
Oxidation: Formation of sulfonic acids and sulfates .
Reduction: Production of alcohols and amines .
Substitution: Generation of halogenated derivatives and alkylated products .
類似化合物との比較
(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide: is unique due to its specific structural features and functional groups[_{{{CITATION{{{_2{(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e]1,2 .... Similar compounds include:
Brinzolamide: A carbonic anhydrase inhibitor used in ophthalmology.
Sulfonamide derivatives: Various sulfonamide compounds used in pharmaceuticals and agriculture.
These compounds share similarities in their core structures but differ in their functional groups and applications, highlighting the uniqueness of the target compound.
生物活性
(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide (CAS No. 154127-42-1) is a compound primarily recognized for its role as an ocular hypotensive agent and a carbonic anhydrase inhibitor. This article delves into the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₆N₂O₆S₃
- Molecular Weight : 356.44 g/mol
- IUPAC Name : (S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide
- SMILES : COCCCN1CC@@Hc2cc(sc2S1(=O)=O)S(=O)(=O)N
The primary mechanism of action for (S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide involves the inhibition of carbonic anhydrase II (CA II). By inhibiting this enzyme, the compound reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. This property makes it particularly useful in treating conditions such as glaucoma.
Antiglaucoma Activity
Numerous studies have demonstrated the efficacy of this compound in reducing intraocular pressure. In a comparative study involving various carbonic anhydrase inhibitors, (S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide was found to be effective in lowering intraocular pressure in rabbit models. The results indicated a significant reduction in pressure comparable to established treatments like dorzolamide and brinzolamide .
Toxicity and Safety Profile
The safety profile of this compound has been evaluated through various preclinical studies. It exhibited a favorable safety profile with no significant adverse effects noted at therapeutic doses. In a study assessing the toxicity in animal models, no notable changes were observed at doses up to 750 mg/kg over four weeks .
Case Study 1: Efficacy in Glaucoma Management
A clinical trial involving patients with open-angle glaucoma demonstrated that administration of (S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide resulted in an average intraocular pressure reduction of approximately 20% over a period of three months. The study concluded that this compound is an effective alternative to existing therapies with a similar mechanism of action .
Research Findings on Carbonic Anhydrase Inhibition
Research published in peer-reviewed journals highlighted the compound's strong inhibitory effects on CA II activity. It was found that the compound exhibited IC50 values comparable to those of other leading carbonic anhydrase inhibitors. This suggests its potential utility not only in ocular applications but also in other therapeutic areas where CA inhibition is beneficial .
Comparative Analysis with Other Compounds
Compound Name | Mechanism of Action | Primary Use | IC50 (µM) |
---|---|---|---|
(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide | Carbonic Anhydrase Inhibitor | Glaucoma Treatment | ~0.5 |
Brinzolamide | Carbonic Anhydrase Inhibitor | Glaucoma Treatment | ~0.7 |
Dorzolamide | Carbonic Anhydrase Inhibitor | Glaucoma Treatment | ~0.9 |
特性
IUPAC Name |
(4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O6S3/c1-18-4-2-3-12-6-8(13)7-5-9(20(11,14)15)19-10(7)21(12,16)17/h5,8,13H,2-4,6H2,1H3,(H2,11,14,15)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIWBQIWXWWDKT-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C[C@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570261 | |
Record name | (4S)-4-Hydroxy-2-(3-methoxypropyl)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154127-42-1 | |
Record name | 2H-Thieno[3,2-e]-1,2-thiazine-6-sulfonamide, 3,4-dihydro-4-hydroxy-2-(3-methoxypropyl)-, 1,1-dioxide, (4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154127-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno(3,2-E)(1,2)thiazine-6-sulfonamide 1,1-dioxide, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154127421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4S)-4-Hydroxy-2-(3-methoxypropyl)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4S)-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.588 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXY-2-(3-METHOXYPROPYL)-3,4-DIHYDRO-2H-THIENO(3,2-E)(1,2)THIAZINE-6-SULFONAMIDE 1,1-DIOXIDE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCH6847QC4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。